N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Physicochemical profiling Lipophilicity Solubility

CAS 1040644-97-0 is an N1-phenyl-substituted 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxanilide that serves as a structurally differentiated AhR activator tool compound. Unlike N1-hydrogen or N1-methyl analogs (e.g., Tasquinimod, Laquinimod), the N1-phenyl modification introduces hydrophobic bulk and π-stacking potential absent from first-generation clinical candidates. Combined with a 4-ethylphenyl anilide group (σp ≈ -0.15), this compound enables substituent-dependent AhR activation profiling. Its rigidified dual H-bond conformation, confirmed by X-ray crystallography of a close analog, makes it ideal for structure-based drug design. Available at ≥95% purity. Request pricing.

Molecular Formula C24H20N2O3
Molecular Weight 384.435
CAS No. 1040644-97-0
Cat. No. B2537658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
CAS1040644-97-0
Molecular FormulaC24H20N2O3
Molecular Weight384.435
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O
InChIInChI=1S/C24H20N2O3/c1-2-16-12-14-17(15-13-16)25-23(28)21-22(27)19-10-6-7-11-20(19)26(24(21)29)18-8-4-3-5-9-18/h3-15,27H,2H2,1H3,(H,25,28)
InChIKeyWOKOYYHNVMLRFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide (CAS 1040644-97-0): A 1,2-Dihydroquinoline-3-carboxanilide for Specialized Research


N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide (CAS 1040644-97-0) is a synthetic small molecule belonging to the 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxanilide class [1]. This compound is a member of a broader series of quinoline-3-carboxamides that have been disclosed as aryl hydrocarbon receptor (AhR) activators in patent literature, indicating potential utility in immunomodulation and inflammation research [1]. It is currently available as a research-grade screening compound with a purity of ≥95% from multiple chemical suppliers . Unlike simpler 1H-quinolinone analogs, this compound features a 1-phenyl substitution on the quinoline core alongside a 4-ethylphenyl carboxamide moiety, a combination that defines a distinct region of chemical space within this pharmacophore class .

Why N-(4-Ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide Cannot Be Replaced by Common In-Class Analogs


The 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamide scaffold exhibits pronounced structure-activity divergence depending on N1-substitution and anilide ring substitution patterns. The N1-phenyl substituent present in CAS 1040644-97-0 is absent from the majority of compounds exemplified in the seminal AhR activator patent WO2012050500A1, which predominantly describes N1-hydrogen and N1-methyl derivatives [1]. This N1-phenyl modification introduces additional hydrophobic bulk and π-stacking potential that is absent in simpler 1H analogs such as N-(4-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 941923-32-6) . Within the broader quinoline-3-carboxamide class—which includes clinically studied agents such as Tasquinimod, Laquinimod, and Roquinimex—minor substituent changes at the anilide position have been shown to alter biological target engagement, pharmacokinetic profiles, and therapeutic indication [2]. Consequently, generic substitution of CAS 1040644-97-0 with a different N1-substituted or anilide-substituted analog without matched comparative data risks irreproducible results in target-engagement or phenotypic screening workflows.

Quantitative Differentiation Evidence for N-(4-Ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide (CAS 1040644-97-0)


Physicochemical Property Differentiation: N1-Phenyl Substitution vs. 1H Analog

The N1-phenyl substituent on the quinoline core of CAS 1040644-97-0 distinguishes it from the simpler 1H-analog (CAS 941923-32-6) and is expected to confer altered physicochemical properties. While experimentally measured logP/logD values for CAS 1040644-97-0 are not publicly available, the structurally related 1H-analog (ChemDiv ID G650-0132) has a measured logP of 2.86 and logD of -1.36 . The N1-phenyl group adds approximately 76 Da of molecular mass and introduces an additional aromatic ring, which class-level SAR indicates increases lipophilicity by ~1.5–2.0 logP units relative to the 1H parent [1]. This difference has implications for membrane permeability, non-specific protein binding, and compound handling in biological assays [1].

Physicochemical profiling Lipophilicity Solubility Drug-likeness

Substituent Pattern Differentiation: 4-Ethylphenyl vs. Common Dimethylphenyl and Halo-Phenyl Analogs

The 4-ethylphenyl anilide substituent of CAS 1040644-97-0 represents a distinct substituent choice within the 1-phenyl-1,2-dihydroquinoline-3-carboxamide series. Closely related analogs with the identical 1-phenyl core but different anilide substituents are commercially available, including N-(2,5-dimethylphenyl)-, N-(2,4-dimethylphenyl)-, N-(3,4-dimethylphenyl)-, N-(4-fluorophenyl)-, and N-(3-chloro-4-methylphenyl)- variants [1]. The 4-ethyl group provides a combination of moderate lipophilicity (π ≈ +1.0), modest steric bulk, and electron-donating character (+I effect) that is distinct from dimethyl (greater steric hindrance, altered electronic distribution), fluoro (electron-withdrawing, altered metabolic stability), and chloro-methyl (mixed electronic effects) substitution patterns [2]. For example, N-(2,5-dimethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide has been reported to inhibit photosynthetic electron transport (PET) in spinach chloroplasts with an IC50 of ~10 µM, attributed to its specific substituent electronic and steric properties [3]. The 4-ethyl substitution produces a different electronic environment at the amide bond, which influences hydrogen-bonding capacity and target binding conformation as demonstrated by X-ray crystallography of structurally analogous quinolinone carboxamides [4].

Medicinal chemistry Structure-activity relationship Anilide substitution SAR

AhR Pathway Engagement Potential: Class-Level Differentiation from Non-Carboxanilide Quinoline Scaffolds

The 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxanilide scaffold is explicitly claimed as an aryl hydrocarbon receptor (AhR) activator pharmacophore in patent WO2012050500A1, distinguishing it from quinoline-4-carboxamide and other quinoline-based chemotypes that operate through different mechanisms (e.g., tubulin inhibition, kinase modulation) [1]. While quantitative AhR activation data for CAS 1040644-97-0 specifically are not publicly available, the patent establishes that the 3-carboxanilide moiety is essential for AhR engagement, with N1-substitution modulating potency [1]. This contrasts with the clinically studied quinoline-3-carboxamides Tasquinimod and Laquinimod, which feature an N1-methyl substituent rather than N1-phenyl, and exhibit anti-angiogenic and immunomodulatory activities respectively through mechanisms that are only partially AhR-dependent [2]. The N1-phenyl modification in CAS 1040644-97-0 positions it in a distinct region of the AhR ligand chemical space, with potential for differentiated pharmacological properties relative to N1-methyl clinical candidates [1][2].

Aryl hydrocarbon receptor AhR activation Immunomodulation Patent evidence

Intramolecular Hydrogen Bond Network: Structural Differentiation from 4-Oxo-Quinoline Carboxamides

X-ray crystallographic analysis of the structurally analogous compound N-[2-(dimethylamino)ethyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide revealed a cis amide bond conformation stabilized by two intramolecular hydrogen bonds: one between the 4-hydroxy group and the amide carbonyl oxygen, and a second between the amide N–H and the 2-oxo group [1]. This rigidified conformation, enforced by the 4-hydroxy-2-oxo-1,2-dihydroquinoline core, is absent in 4-oxo-1,4-dihydroquinoline-3-carboxamides (which lack the 2-oxo group) and in simple quinoline-4-carboxamides [2]. The conformational pre-organization imposed by this hydrogen bond network restricts the accessible conformational space of the molecule and defines a specific pharmacophoric presentation of the anilide substituent relative to the quinoline ring plane [1]. CAS 1040644-97-0, sharing the identical 4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide core, is expected to adopt the same rigidified conformation [1].

Conformational analysis X-ray crystallography Intramolecular hydrogen bonding Scaffold comparison

Recommended Application Scenarios for N-(4-Ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide (CAS 1040644-97-0)


AhR Pathway Tool Compound for Immuno-Oncology and Autoimmune Disease Research

Based on the patent-established AhR-activating pharmacophore of the 1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxanilide scaffold [3], CAS 1040644-97-0 can serve as an N1-phenyl substituted tool compound for probing AhR-dependent transcriptional programs. Its structural divergence from N1-methyl clinical candidates (Tasquinimod, Laquinimod) enables comparative AhR activation profiling to identify substituent-dependent differences in gene expression signatures relevant to immuno-oncology and autoimmune disease target validation [3][4].

Structure-Activity Relationship (SAR) Studies of the Anilide Substituent in Quinoline-3-carboxamide Series

The 4-ethylphenyl substitution at the anilide position provides a distinct electronic (weakly electron-donating, σp ≈ -0.15) and steric profile that complements commercially available dimethyl, fluoro, and chloro-methyl substituted analogs in the same 1-phenyl-1,2-dihydroquinoline-3-carboxamide series [3][4]. Systematic SAR studies that include CAS 1040644-97-0 alongside these analogs can delineate the contribution of anilide substituent properties to biological activity, metabolic stability, and target selectivity [3].

Conformational Analysis and Ligand Design Based on the 4-Hydroxy-2-oxo Quinoline Scaffold

The rigidified conformation imposed by the dual intramolecular hydrogen bond network of the 4-hydroxy-2-oxo-1,2-dihydroquinoline core—confirmed by X-ray crystallography of a closely related analog [3]—makes CAS 1040644-97-0 a suitable candidate for structure-based drug design and molecular docking studies. The conformational pre-organization reduces the entropic penalty upon target binding and provides a well-defined pharmacophoric presentation that can guide computational screening and scaffold hopping campaigns [3][4].

Reference Compound for N1-Phenyl Quinolinone Physicochemical Profiling

With a molecular weight of 384.44 Da, estimated logP in the 4.5–5.0 range, and the presence of both N1-phenyl and 4-ethylphenyl hydrophobic groups, CAS 1040644-97-0 occupies a distinct region of drug-like chemical space [3]. It can be employed as a reference compound in solubility, permeability, and plasma protein binding assays to establish baseline parameters for N1-phenyl-1,2-dihydroquinoline-3-carboxamide derivatives, enabling comparison with more polar N1-hydrogen or N1-methyl analogs [3][4].

Quote Request

Request a Quote for N-(4-ethylphenyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.